

# RGLS4326: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | RGLS4326  |           |  |  |  |
| Cat. No.:            | B15604184 | Get Quote |  |  |  |

An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Novel miR-17 Inhibitor for Polycystic Kidney Disease

#### Introduction

RGLS4326 is a first-in-class, short, single-stranded, chemically modified oligonucleotide designed as an inhibitor of microRNA-17 (miR-17) for the potential treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2][3] ADPKD is a prevalent human monogenetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, often leading to end-stage renal disease.[1][3] RGLS4326 was discovered through a screening process of a diverse library of over 190 anti-miR-17 oligonucleotides, optimized for potency, stability, safety, and pharmacokinetic profile, with a preferential distribution to the kidney.[1][4] Preclinical studies have demonstrated its ability to attenuate cyst growth in both human in vitro models and various mouse models of PKD.[1][5]

## **Chemical Structure and Physicochemical Properties**

**RGLS4326** is a 9-nucleotide oligonucleotide with full complementarity to the seed sequence of the miR-17 family of miRNAs.[1][2] Its sequence is 5'-AGCACUUUG-3'. The oligonucleotide incorporates specific chemical modifications to enhance its therapeutic properties, including 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and S-cEt (S-constrained ethyl) modifications. These modifications improve stability against nucleases and optimize its pharmacokinetic and pharmacodynamic profile.



While specific quantitative data for physicochemical properties such as pKa, aqueous solubility, and logP are not publicly available, its formulation for subcutaneous injection in preclinical and clinical studies suggests sufficient aqueous solubility for therapeutic delivery.

| Property          | Value                         | Reference |
|-------------------|-------------------------------|-----------|
| Molecular Formula | C95H115F3N32O51P8S8           | [6]       |
| Molecular Weight  | 3082.42 g/mol                 | [6]       |
| CAS Number        | 2229964-07-0                  |           |
| Sequence          | 5'-AGCACUUUG-3'               | _         |
| Туре              | Anti-miR Oligonucleotide      | [1][2]    |
| Modifications     | 2'-O-methyl, 2'-fluoro, S-cEt | [1]       |

#### **Mechanism of Action**

RGLS4326 functions by binding to and inhibiting miR-17, a small non-coding RNA that is upregulated in the kidneys of ADPKD patients and mouse models.[7] MiR-17 normally represses the translation of several target messenger RNAs (mRNAs), including those for Polycystin-1 (PKD1) and Polycystin-2 (PKD2), the two proteins mutated in the majority of ADPKD cases. By inhibiting miR-17, RGLS4326 de-represses the translation of PKD1 and PKD2, leading to increased levels of the corresponding proteins.[1][8] This restoration of Polycystin levels helps to normalize downstream signaling pathways that are dysregulated in ADPKD, ultimately leading to a reduction in cyst cell proliferation and cyst growth.[1][7] RGLS4326 has been shown to displace miR-17 from translationally active polysomes.[1][4]





Click to download full resolution via product page

Mechanism of action of RGLS4326 in inhibiting cyst proliferation.

# **Pharmacokinetic Properties**

Pharmacokinetic studies of **RGLS4326** have been conducted in mice and monkeys, demonstrating a profile suitable for therapeutic development.



| Parameter                 | Species        | Dose         | Value                                                                        | Reference |
|---------------------------|----------------|--------------|------------------------------------------------------------------------------|-----------|
| Tmax                      | Mouse          | 30 mg/kg SC  | ≤1 hour                                                                      | [1][9]    |
| Cmax                      | Mouse          | 30 mg/kg SC  | 8.5 μg/mL                                                                    | [1][9]    |
| Plasma Half-life          | Mouse          | 30 mg/kg SC  | <4 hours                                                                     | [1][9]    |
| Kidney Half-life          | Mouse & Monkey | N/A          | 8-11 days                                                                    | [10]      |
| Distribution              | Mouse & Monkey | SC injection | Preferential<br>distribution to the<br>kidney                                | [1][10]   |
| Plasma Protein<br>Binding | Across species | N/A          | 79% - 96%                                                                    | [10]      |
| Metabolism                | Across species | N/A          | Minimally<br>metabolized by<br>nucleases                                     | [10]      |
| Excretion                 | Mouse & Monkey | N/A          | Primarily renal excretion, with 50-79% of the dose recovered intact in urine | [10]      |

**RGLS4326** is rapidly absorbed after subcutaneous administration and cleared quickly from the plasma, reflecting extensive tissue distribution, particularly to the kidneys.[1][10] It does not appear to be a substrate, inhibitor, or inducer of cytochrome P450 isozymes, suggesting a low potential for drug-drug interactions.[10]

## **Experimental Protocols**

The following are summaries of key experimental protocols used in the preclinical evaluation of **RGLS4326**, as described in Lee et al., 2019, Nature Communications.[1]

#### In Vitro miR-17 Luciferase Sensor Assay

Objective: To determine the in vitro potency of RGLS4326 in inhibiting miR-17 function.



- Cell Line: HeLa cells.
- Method:
  - HeLa cells were co-transfected with a luciferase reporter vector containing miR-17 binding sites in the 3' untranslated region (UTR) and a human pre-miR-17 expression construct.
  - Transfected cells were then treated with varying concentrations of RGLS4326.
  - After 24 hours, luciferase activity was measured. Inhibition of miR-17 by RGLS4326 results in de-repression of the luciferase gene and an increase in luminescence.
- Results: **RGLS4326** inhibited miR-17 function in a dose-dependent manner with an EC50 of  $28.3 \pm 4.0$  nM.[4]

#### **Primary Human ADPKD Cyst Culture Assay**

- Objective: To evaluate the efficacy of RGLS4326 in a human translational model.
- Method:
  - Primary cyst cultures were derived from human ADPKD donors.
  - Cultures were treated with RGLS4326.
  - The effect on miR-17 target gene expression (including PKD1 and PKD2) was measured by RNA sequencing.
  - For 3D cyst growth assays, treated primary cysts were cultured in Matrigel, and cyst growth and proliferation were monitored.
- Results: RGLS4326 treatment led to the de-repression of miR-17 target genes and a significant reduction in in vitro cyst growth and proliferation in a concentration-dependent manner.[1][11]

### In Vivo Efficacy Studies in Mouse Models of PKD



- Objective: To assess the in vivo efficacy of RGLS4326 in slowing disease progression in established mouse models of ADPKD.
- Animal Models:
  - Pkd2-KO mice: A rapidly progressing model.
  - Pcy/CD1 mice: A slowly progressing model.
  - Pcy/DBA mice: A more aggressive model.
- General Protocol:
  - Mice were administered RGLS4326 or a control oligonucleotide via subcutaneous injection. Dosing regimens varied between models.
  - For the Pkd2-KO model, mice were dosed at post-natal days 10, 11, 12, and 19 with 20 mg/kg of RGLS4326.[1]
  - For the Pcy/CD1 model, 5-week-old mice were treated with 25 mg/kg of RGLS4326 weekly or monthly for 25 weeks.[1]
  - For the Pcy/DBA model, 6-week-old mice received weekly doses of 1, 5, or 25 mg/kg for 9 weeks.
  - Efficacy was assessed by measuring kidney-to-body-weight ratio, cyst index, and markers
    of renal function.
- Results: **RGLS4326** treatment significantly reduced kidney-to-body-weight ratio and cyst proliferation in all tested mouse models.[1]





Click to download full resolution via product page

Preclinical experimental workflow for **RGLS4326** evaluation.

#### Conclusion

**RGLS4326** is a promising therapeutic candidate for the treatment of Autosomal Dominant Polycystic Kidney Disease. Its well-defined chemical structure, favorable pharmacokinetic profile with preferential kidney distribution, and clear mechanism of action centered on the inhibition of miR-17 and subsequent de-repression of PKD1 and PKD2, provide a strong rationale for its clinical development. The robust preclinical data from both in vitro and in vivo



models underscore its potential as a disease-modifying therapy for ADPKD. Further clinical investigation is warranted to establish its safety and efficacy in patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide RGLS4326 for the treatment of polycystic kidney disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide RGLS4326 for the treatment of polycystic kidney disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulus Therapeutics Announces Top-Line Data from the First Cohort of Phase 1b Clinical Trial of RGLS4326 for the Treatment of Patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD) BioSpace [biospace.com]
- 6. arctomsci.com [arctomsci.com]
- 7. pkdcure.org [pkdcure.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Absorption, Distribution, Metabolism and Excretion of RGLS4326 in Mouse and Monkey, an Anti-miR-17 Oligonucleotide for the Treatment of Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [RGLS4326: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604184#chemical-structure-and-properties-of-rgls4326]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com